
5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Systems
Chemical compounds with structures related to 5-Chloro-2-(cyclopentylmethoxy)pyridin-3-amine have been utilized as synthetic intermediates for constructing a variety of heterocyclic systems. These synthetic routes enable the creation of compounds with potential antimicrobial and anticancer activities. For example, the use of chloro-substituted pyridines has facilitated the development of new pyridine-containing macrocycles with potential application in drug discovery and material science (Ibrahim et al., 2022).
Advances in Organic Synthesis
Cycloaddition reactions involving chloro-substituted pyridines have led to the formation of novel pyridinone systems, demonstrating the versatility of these compounds in organic synthesis. This research lays the groundwork for the development of new synthetic methodologies that can be applied in the synthesis of complex molecules for pharmaceutical applications (Vandenberghe et al., 1996).
Material Science and Coordination Chemistry
In material science and coordination chemistry, chloro-substituted pyridines have been used to construct coordination polymers with helical structures. These structures are of interest due to their potential applications in the development of new materials with unique optical, magnetic, and catalytic properties (Zhang et al., 2013).
Mecanismo De Acción
- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is known to exhibit good activity against microbial isolates .
Target of Action
Biochemical Pathways
Propiedades
IUPAC Name |
5-chloro-2-(cyclopentylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-9-5-10(13)11(14-6-9)15-7-8-3-1-2-4-8/h5-6,8H,1-4,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBPICCDFPOVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride](/img/structure/B1407010.png)
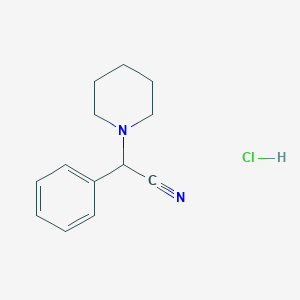
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)
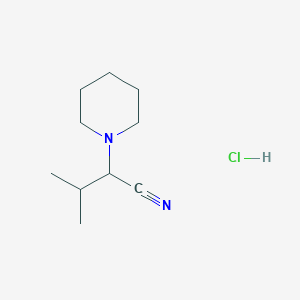
![3-[Bis(2-hydroxyethyl)amino]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B1407014.png)

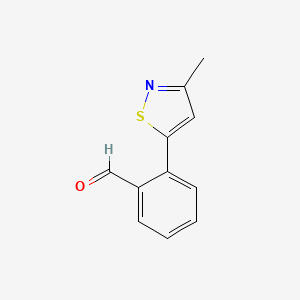
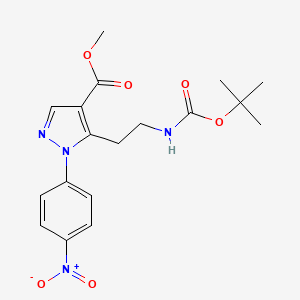
![N-[(1S)-4-ethoxycyclohex-3-en-1-yl]acetamide](/img/structure/B1407023.png)
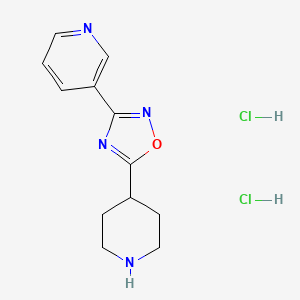
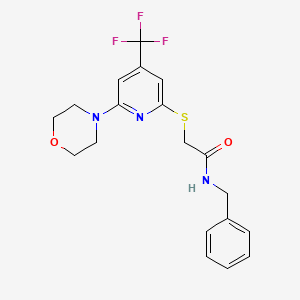
![2-piperazin-1-yl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B1407031.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/structure/B1407032.png)
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)